molecular formula C22H20N4O3 B11265735 N-(4-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

N-(4-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B11265735
M. Wt: 388.4 g/mol
InChI Key: HYSQYNKSACYAQH-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a pyrazolo[1,5-a]pyrazine core with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxybenzyl)acetamide
  • N-(4-Methoxyphenyl)-2-methoxyacetamide
  • N-(4-Methoxyphenyl)-N-methylacetamide

Uniqueness

N-[(4-METHOXYPHENYL)METHYL]-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE stands out due to its unique pyrazolo[1,5-a]pyrazine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide

InChI

InChI=1S/C22H20N4O3/c1-29-18-9-7-16(8-10-18)14-23-21(27)15-25-11-12-26-20(22(25)28)13-19(24-26)17-5-3-2-4-6-17/h2-13H,14-15H2,1H3,(H,23,27)

InChI Key

HYSQYNKSACYAQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O

Origin of Product

United States

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